2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized using various methods. One such method involves the use of 3-amino-1,2,4-triazole . This process includes a one-pot reaction of aminonitrile with various alkyl and aryl nitriles that is catalyzed with iron (III) chloride .Molecular Structure Analysis
Triazole compounds, including 1,2,4-triazoles, are unique heterocyclic compounds that operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical and Chemical Properties Analysis
Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 .Scientific Research Applications
Clinical Tolerance Studies : A study on the tolerance of a chemically related compound, cefazedone, reveals insights into the methodology for assessing the safety and efficacy of new chemical entities in clinical settings (Züllich & Sack, 1979).
Antibiotic Mechanisms : Research on linezolid's mechanism of action provides a framework for understanding how certain compounds inhibit bacterial protein synthesis, which could be relevant for developing new antibiotics or studying resistance mechanisms (Palenzuela et al., 2005).
Toxicology and Safety Evaluations : Investigations into the ingestion of high concentrations of acetic acid, while not the same compound, underscore the importance of toxicological studies in ensuring the safety of chemical exposures (Ratcliffe et al., 2018).
Metabolic Studies : The study of 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance illustrates how specific chemical compounds can be used to manipulate physiological pathways for therapeutic purposes (Kunitake et al., 1989).
Analytical Chemistry Applications : The utilization of [1-carbon-11]acetate in measuring myocardial oxygen consumption and blood flow demonstrates the role of chemical compounds in developing diagnostic tools and enhancing our understanding of physiological processes (Sun et al., 1998).
Mechanism of Action
Triazoles
are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Safety and Hazards
Future Directions
There is significant and continuous concern in the chemistry of five-member N-heterocycle compounds, mainly triazoles, and their substituted derivatives. These compounds are important structural fragments and as biologically active compounds. Therefore, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Properties
IUPAC Name |
2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3S/c13-5-2-16-7(12(5)1-6(14)15)10-11-3-8-9-4-11/h3-4H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHPLZHLBZHZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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